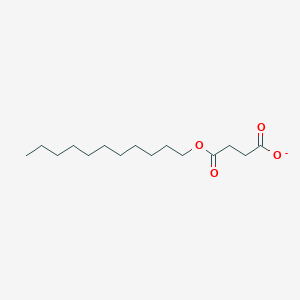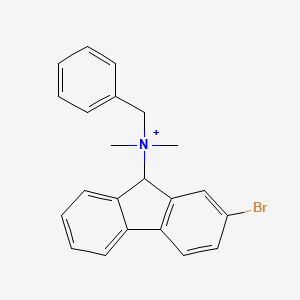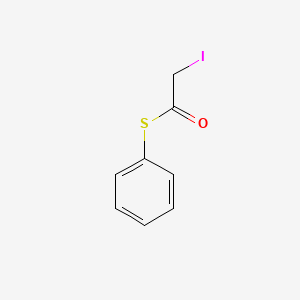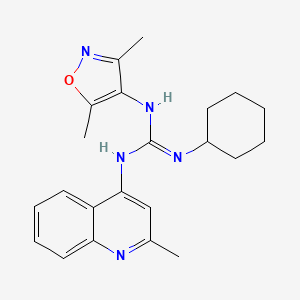
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- is an organosilicon compound with the molecular formula C8H16OSi. This compound is characterized by the presence of a silane group bonded to a 3-methyl-1-oxo-2-butenyl moiety. Organosilicon compounds like this one are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- typically involves the reaction of trimethylsilane with a suitable precursor containing the 3-methyl-1-oxo-2-butenyl group. One common method involves the hydrosilylation reaction, where an alkene or alkyne precursor reacts with trimethylsilane in the presence of a catalyst, such as platinum or rhodium complexes, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- is often carried out in large-scale reactors equipped with advanced control systems to ensure optimal reaction conditions. The use of continuous flow reactors and automated systems allows for efficient and consistent production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce various silane derivatives .
Applications De Recherche Scientifique
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules and surfaces for biological studies.
Mécanisme D'action
The mechanism of action of Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- involves its interaction with various molecular targets and pathways. The silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable, cross-linked networks in coatings and adhesives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, trimethyl[1-methyl-2-oxo-2-(trimethylsilyl)ethoxy]-, ®-: This compound has a similar structure but with different functional groups.
Trimethylsilylacetylene: Another organosilicon compound with a different alkyl group attached to the silane.
Uniqueness
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- is unique due to its specific combination of the silane group and the 3-methyl-1-oxo-2-butenyl moiety. This unique structure imparts distinct chemical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
73452-05-8 |
|---|---|
Formule moléculaire |
C8H16OSi |
Poids moléculaire |
156.30 g/mol |
Nom IUPAC |
3-methyl-1-trimethylsilylbut-2-en-1-one |
InChI |
InChI=1S/C8H16OSi/c1-7(2)6-8(9)10(3,4)5/h6H,1-5H3 |
Clé InChI |
UWVNTEMDHYAOPN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)





![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)


![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)

